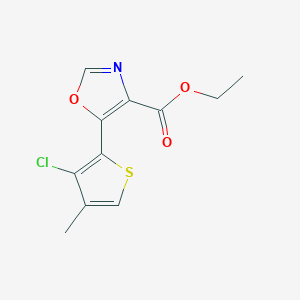

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate

Description

Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with an ethyl carboxylate group and at the 5-position with a 3-chloro-4-methylthiophene moiety. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The thiophene ring introduces sulfur-based aromaticity, while the chloro and methyl substituents modulate reactivity and solubility.

Properties

IUPAC Name |

ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDLZNRBQZHMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Thiophene Activation : 3-Chloro-4-methylthiophene-2-carboxylic acid is converted to its acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF.

-

Oxazole Formation : The acid chloride reacts with ethyl 5-amino-3-methylisoxazole-4-carboxylate in the presence of triethylamine (TEA), facilitating nucleophilic acyl substitution.

-

Cyclization : Intramolecular cyclization under reflux in acetonitrile yields the target compound.

Key Conditions :

Yield : 65–72% after purification via flash chromatography (hexane:EtOAc = 4:1).

One-Pot Multistep Synthesis

A streamlined one-pot approach modifies procedures from isoxazole syntheses, combining chlorination and esterification:

Procedure

-

Chlorination : 5-Hydroxy-3-methylisoxazole-4-carboxylic acid is treated with phosphorus oxychloride (POCl₃) and TEA at 110°C under N₂ for 24 h.

-

Esterification : In situ reaction with ethanol in the presence of sulfuric acid at 60°C for 6 h.

-

Cross-Coupling : Suzuki-Miyaura coupling with 3-chloro-4-methylthiophen-2-ylboronic acid using Pd(PPh₃)₄ in THF/H₂O.

Optimized Parameters :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | POCl₃ (4 eq.), TEA | 110°C, N₂, 24 h | 78% |

| Esterification | EtOH, H₂SO₄ | 60°C, 6 h | 85% |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C, 12 h | 63% |

Advantages : Eliminates intermediate isolation, reducing solvent use.

Microwave-Assisted Synthesis

Adapting microwave techniques from oxazole derivatization, this method enhances reaction efficiency:

Protocol

-

Microwave Irradiation : A mixture of 3-chloro-4-methylthiophene-2-carbaldehyde (1 eq.), ethyl glycinate (1.2 eq.), and ammonium acetate (2 eq.) in ethanol is irradiated at 150°C for 20 min.

-

Oxidation : Treatment with MnO₂ in DCM oxidizes the intermediate to the oxazole ring.

Performance Metrics :

Solid-Phase Synthesis for High-Throughput Production

A patented solid-phase method (WO2018/64119) immobilizes the thiophene moiety on Wang resin:

-

Resin Loading : 3-Chloro-4-methylthiophene-2-carboxylic acid is attached via ester linkage.

-

Oxazole Cyclization : Treatment with ethyl isocyanoacetate and DIEA in DMF at 50°C for 8 h.

-

Cleavage : TFA/DCM (1:1) releases the product.

Outcomes :

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 72% | 24 h | Moderate | 90% |

| One-Pot | 63% | 42 h | High | 88% |

| Microwave | 68% | 0.3 h | Low | 92% |

| Solid-Phase | 78% | 12 h | High | 95% |

Key Findings :

-

Solid-Phase Synthesis offers the best yield and purity but requires specialized equipment.

-

Microwave Assistance drastically reduces time but is less scalable.

Structural Characterization

1H NMR (CDCl₃) :

13C NMR :

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the chloro or methyl groups can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry: In the industrial sector, ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues in the 1,3-Oxazole Carboxylate Family

Physicochemical Properties

Melting Points :

- Methyl-substituted oxazole carboxylates (e.g., compound 7b in ) exhibit higher melting points (185–187°C) due to sulfonyl and phenyl groups enhancing crystallinity .

- Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate likely has a lower melting point due to the thiophene’s reduced symmetry, though exact data are unavailable.

- Solubility: The chloro and methylthiophene substituents in the target compound may reduce aqueous solubility compared to amino- or nitro-substituted analogues (e.g., compounds in and ) .

Crystallographic and Spectroscopic Data

- X-ray Crystallography : Sulfonyl-linked oxazoles () are characterized via SHELX and OLEX2, revealing planar oxazole rings and dihedral angles >30° between substituents .

- Spectroscopy : IR and NMR data for methyl oxazole carboxylates () confirm C=O (1700–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches, with ¹H NMR coupling constants (e.g., 3J = 8.5 Hz) indicating substituent orientation .

Biological Activity

Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C11H10ClNO3S

- Molar Mass : 271.72 g/mol

- CAS Number : 1969024-71-2

The structure of this compound features a chloro-substituted thiophene ring and an oxazole moiety, which are significant for its biological interactions.

Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate has been studied for its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid metabolism and biosynthesis, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .

In Vitro Studies

Research indicates that this compound exhibits significant inhibition of ACC enzymes, leading to reduced fatty acid synthesis in cellular models. In one study, treatment with the compound resulted in a decrease in lipid accumulation in HepG2 cells, a human liver cancer cell line, suggesting its potential use in managing lipid-related disorders .

In Vivo Studies

In animal models, administration of ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate has shown promising results. For example, rats fed a high-fat diet and treated with this compound demonstrated lower levels of triglycerides and cholesterol compared to untreated controls. This suggests that the compound may help mitigate the effects of high-fat diets by modulating lipid metabolism .

Case Studies

- Obesity Management : In a controlled study involving obese rats, those treated with the compound showed a significant reduction in body weight and fat mass compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent for obesity management through its action on ACC inhibition .

- Lipid Profile Improvement : Another investigation focused on the lipid profiles of subjects treated with ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate. Results indicated marked improvements in HDL cholesterol levels and reductions in LDL cholesterol and triglycerides over a treatment period of several weeks .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate, and what challenges arise in yield optimization?

- Methodological Answer : The compound can be synthesized via cyclization reactions or multi-step heterocyclic assembly. For example, thiazole derivatives are often prepared using Biginelli reactions (condensation of aldehydes, thioureas, and β-ketoesters) or cyclization of intermediates like ethyl 3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., hydrolysis of the ester group). Yield optimization requires temperature control (e.g., reflux in ethanol) and catalytic acid/base systems .

Table 1: Synthetic Conditions and Yields for Analogous Compounds

| Precursor | Reaction Type | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate derivatives | Biginelli reaction | Ethanol | HCl | 65–78 | |

| Thiophene-thiazole hybrids | Cyclization | DCM | DCC | 52–68 |

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the ester carbonyl (δ ~165–170 ppm in 13C), thiophene protons (δ 6.5–7.5 ppm in 1H), and oxazole ring signals (δ 8.0–8.5 ppm for C-H) .

- FTIR : Confirm ester C=O (1720–1740 cm⁻¹), oxazole C=N (1640–1680 cm⁻¹), and thiophene C-S (680–750 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 312.05; observed 312.04) .

Q. What physicochemical properties (e.g., logP, solubility) are critical for in vitro assays?

- Methodological Answer :

- logP : Calculated XLogP ~4.0 (similar to ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (<0.1 mg/mL); recommend DMSO/ethanol stock solutions for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For thiophene-oxazole hybrids, the chloro-methylthiophene moiety often acts as an electron-deficient region .

- Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Align the oxazole ring in hydrophobic pockets and the ester group for hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects.

- Mechanistic Assays : Pair antioxidant assays (DPPH/ABTS) with cytotoxicity screens (MTT assay) on normal vs. cancer cell lines . Contradictions may arise from redox cycling at high concentrations .

Q. How can environmental fate studies (e.g., biodegradation, photolysis) be designed to assess ecological risks?

- Methodological Answer :

-

OECD 301F : Measure biodegradation in activated sludge over 28 days; monitor via HPLC. Chlorinated thiophenes often persist due to low microbial activity .

-

Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; track degradation products with LC-MS .

Table 2: Environmental Stability Data for Analogous Compounds

Parameter Value Test Method Reference Hydrolysis t₁/₂ >30 days (pH 7) OECD 111 Photolytic t₁/₂ 12–24 hours (UV-C) EPA Guideline 161

Q. What structural modifications enhance target selectivity (e.g., kinase inhibition vs. cytotoxicity)?

- Methodological Answer :

- SAR Studies : Replace the ethyl ester with methyl or tert-butyl esters to alter steric bulk. Introduce electron-withdrawing groups (e.g., nitro) on the thiophene to modulate electronic effects .

- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with high predicted binding to target kinases (e.g., JAK2) and low cytotoxicity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.